molecular formula C33H36N2O5 B12021345 (4E)-4-{[4-(benzyloxy)-2-methylphenyl](hydroxy)methylidene}-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione

(4E)-4-{[4-(benzyloxy)-2-methylphenyl](hydroxy)methylidene}-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione

Cat. No.: B12021345
M. Wt: 540.6 g/mol
InChI Key: XRTKZKRGLYWNIM-OWWNRXNESA-N
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Description

The compound (4E)-4-{4-(benzyloxy)-2-methylphenylmethylidene}-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione is a complex organic molecule with a unique structure that includes a pyrrolidine ring, a benzyloxy group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{4-(benzyloxy)-2-methylphenylmethylidene}-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzyloxy Group: This step involves the reaction of a benzyl alcohol derivative with the intermediate compound.

    Addition of the Morpholine Moiety: This is typically done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{4-(benzyloxy)-2-methylphenylmethylidene}-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst

    Substitution: Various nucleophiles depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4E)-4-{4-(benzyloxy)-2-methylphenylmethylidene}-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione: has several scientific research applications:

    Medicinal Chemistry: It may be used as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structural features may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (4E)-4-{4-(benzyloxy)-2-methylphenylmethylidene}-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4E)-4-{4-(benzyloxy)-2-methylphenylmethylidene}-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione lies in its combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C33H36N2O5

Molecular Weight

540.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C33H36N2O5/c1-23-9-11-26(12-10-23)30-29(32(37)33(38)35(30)16-6-15-34-17-19-39-20-18-34)31(36)28-14-13-27(21-24(28)2)40-22-25-7-4-3-5-8-25/h3-5,7-14,21,30,36H,6,15-20,22H2,1-2H3/b31-29+

InChI Key

XRTKZKRGLYWNIM-OWWNRXNESA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C(=O)N2CCCN5CCOCC5

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C(=O)N2CCCN5CCOCC5

Origin of Product

United States

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